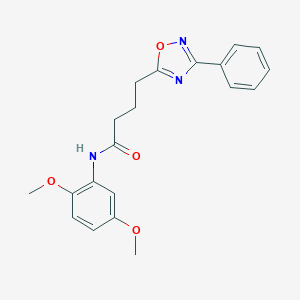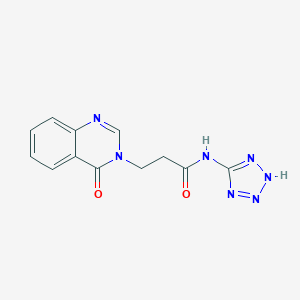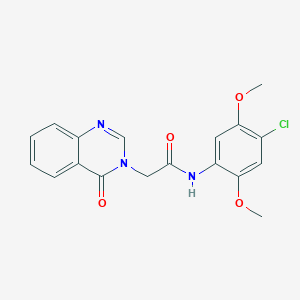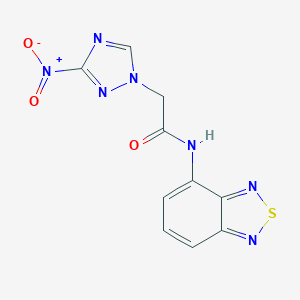
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as ‘DOB’, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOB has been studied extensively in the field of scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
DOB exerts its effects by binding to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. It has been shown to increase the release of these neurotransmitters, resulting in altered perception, mood, and behavior. DOB has also been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. DOB has also been shown to induce vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, it has been shown to increase the release of cortisol, a stress hormone.
Avantages Et Limitations Des Expériences En Laboratoire
DOB has several advantages and limitations for lab experiments. Its unique chemical structure and potential therapeutic applications make it a valuable tool for studying the central nervous system. However, its psychoactive properties can make it difficult to control experimental conditions. Additionally, the synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Orientations Futures
There are several future directions for the study of DOB. One potential direction is the investigation of its potential therapeutic applications in the treatment of mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system. The development of new synthesis methods for DOB may also lead to the discovery of new compounds with potential therapeutic applications.
In conclusion, DOB is a synthetic compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. Its psychoactive properties and potential therapeutic applications make it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of DOB involves the reaction between 2,5-dimethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a reducing agent. The resulting product is then coupled with butanoyl chloride to obtain DOB. The synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Applications De Recherche Scientifique
DOB has been used extensively in scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has been found to exhibit psychoactive properties. DOB has been shown to bind to serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognition.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-11-12-17(26-2)16(13-15)21-18(24)9-6-10-19-22-20(23-27-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
Clé InChI |
ONJVDCGBWSUNFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
